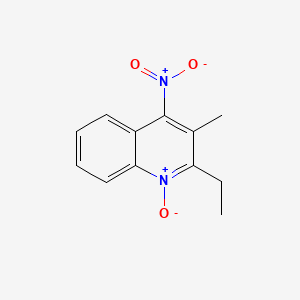
2-Ethyl-3-methyl-4-nitroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyl-4-nitroquinoline 1-oxide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with ethyl, methyl, and nitro groups, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-4-nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives followed by oxidation. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by cyclization and oxidation to form the quinoline structure.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve yield but also reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Bromination using bromine (Br2) in nitrobenzene.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyl-4-nitroquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.
Biology: Studied for its mutagenic and carcinogenic properties, making it a useful tool in DNA damage and repair studies
Eigenschaften
CAS-Nummer |
33241-28-0 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C12H12N2O3/c1-3-10-8(2)12(14(16)17)9-6-4-5-7-11(9)13(10)15/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
JVPFKNQZFFMUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=[N+](C2=CC=CC=C2C(=C1C)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


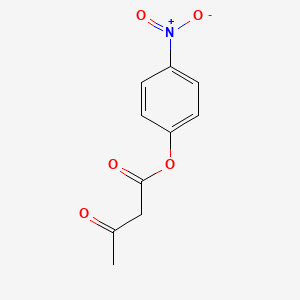
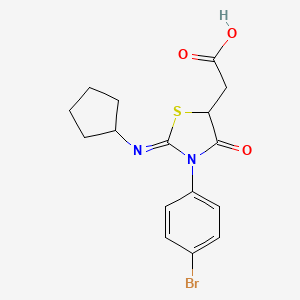
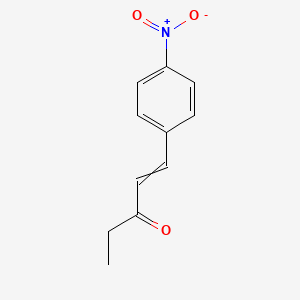


![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

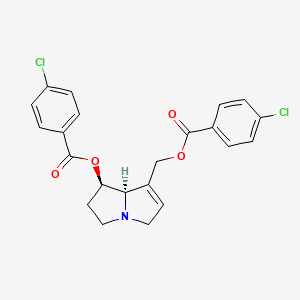
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

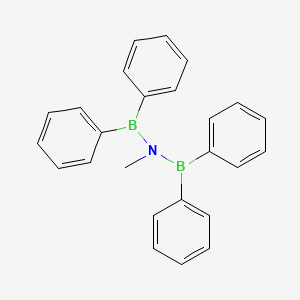

![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
